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Compound of Interest

5-Bromo-6-methoxypyridin-2-
Compound Name:
amine

Cat. No.: B1524704

An In-depth Technical Guide to the Reactivity and Stability of 5-Bromo-6-methoxypyridin-2-
amine

Abstract

5-Bromo-6-methoxypyridin-2-amine is a pivotal heterocyclic building block in contemporary
drug discovery and materials science. Its unique trifunctional substitution pattern—a reactive
bromine atom, an electron-donating methoxy group, and a versatile amino group—offers a
powerful platform for constructing complex molecular architectures. This guide provides an in-
depth analysis of the compound's reactivity profile, focusing on palladium-catalyzed cross-
coupling reactions at the C-Br bond, transformations of the 2-amino group, and the influence of
the 6-methoxy substituent. Furthermore, it addresses the compound's stability, handling, and
storage, offering field-proven insights and detailed experimental protocols to empower
researchers in leveraging this reagent to its full potential.

Introduction: A Versatile Heterocyclic Scaffold

The pyridine ring is a ubiquitous motif in pharmaceuticals and functional materials. Strategic
substitution of the ring allows for the fine-tuning of physicochemical properties and biological
activity. 5-Bromo-6-methoxypyridin-2-amine (CAS No. 1211533-83-3) has emerged as a
particularly valuable intermediate.[1] Its structure presents three distinct points for chemical
modification, enabling sequential and regioselective functionalization.

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b1524704?utm_src=pdf-interest
https://www.benchchem.com/product/b1524704?utm_src=pdf-body
https://www.benchchem.com/product/b1524704?utm_src=pdf-body
https://www.benchchem.com/product/b1524704?utm_src=pdf-body
https://www.benchchem.com/product/b1524704?utm_src=pdf-body
https://www.chemscene.com/product/1211533-83-3.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1524704?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

The primary utility of this compound lies in the exceptional reactivity of the carbon-bromine
bond at the 5-position, which serves as a handle for modern cross-coupling methodologies.[2]
The 2-amino and 6-methoxy groups are not mere spectators; they modulate the electronic
properties of the pyridine ring and offer secondary sites for diversification, making this reagent
a cornerstone for building libraries of novel compounds for screening and development.[2][3]

Physicochemical Properties and Stability

A thorough understanding of a reagent's properties and stability is the foundation of its effective
use in synthesis. While specific degradation pathways for this exact molecule are not
extensively documented, data from analogous brominated and aminated pyridines provide a
strong framework for best practices.[4][5]

Key Properties

Property Value Source(s)
CAS Number 1211533-83-3 [1]
Molecular Formula CeH7BrN20 [1][2][6]
Molecular Weight 203.04 g/mol [11[2]
Appearance Off-white to white solid [7]
SMILES COC1=C(Br)C=CC(N)=N1 [1][6]
InChiKey STTFWVSVDMLUCEF- 6]

UHFFFAOYSA-N

Stability and Storage

Halogenated pyridines, particularly bromopyridines, can exhibit sensitivity to environmental
factors.[8][9] The free base of 2-aminopyridine is also known to decompose in air.[10]
Therefore, stringent storage and handling are critical to ensure reagent integrity and
reproducibility in experimental outcomes.

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.smolecule.com/products/s786482
https://www.smolecule.com/products/s786482
https://pmc.ncbi.nlm.nih.gov/articles/PMC3262889/
https://www.benchchem.com/pdf/An_In_depth_Technical_Guide_to_the_Solubility_and_Stability_of_2_Bromo_4_iodopyridine.pdf
https://www.benchchem.com/pdf/Addressing_stability_and_degradation_issues_of_4_Bromopyridine_2_6_dicarbohydrazide.pdf
https://www.chemscene.com/product/1211533-83-3.html
https://www.chemscene.com/product/1211533-83-3.html
https://www.smolecule.com/products/s786482
https://pubchemlite.lcsb.uni.lu/e/compound/53420205
https://www.chemscene.com/product/1211533-83-3.html
https://www.smolecule.com/products/s786482
https://www.echemi.com/products/pd180727137947-5-bromo-6-methoxypyridin-2-amine.html
https://www.chemscene.com/product/1211533-83-3.html
https://pubchemlite.lcsb.uni.lu/e/compound/53420205
https://pubchemlite.lcsb.uni.lu/e/compound/53420205
https://www.thieme-connect.com/products/ejournals/abstract/10.1055/a-2218-9048
https://www.reddit.com/r/Chempros/comments/1fvo7g6/help_with_4bromopyridine_hcl/
https://cameochemicals.noaa.gov/chemical/19802
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1524704?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Condition Recommendation Rationale

Temperature Store at 2-8 °C. [1114]

] Bromopyridines and
Store under an inert ) o )
aminopyridines can be air-
Atmosphere atmosphere (e.g., Argon, - )
sensitive and susceptible to

Nitrogen). oxidation.[4][5][10]

Halogenated aromatic

) ) compounds can be light-
] Protect from light; store in an N
Light ) sensitive and prone to
amber vial. ) ) ]
discoloration and degradation.

[4]

Many amine salts are
] Keep in a tightly sealed hygroscopic; minimizing
Moisture o _ _
container in a dry place. moisture prevents potential

hydrolysis or side reactions.[5]

Reactivity Profile: A Multi-faceted Reagent

The reactivity of 5-Bromo-6-methoxypyridin-2-amine is dominated by the C-Br bond, but the
amino and methoxy groups provide additional synthetic handles and influence the overall
electronic character of the molecule.

The C-Br Bond: The Gateway to Diversification

The carbon-bromine bond at the C-5 position is the primary site for functionalization, most
notably through palladium-catalyzed cross-coupling reactions. The C-Br bond is weaker than a
corresponding C-CIl bond, making it more susceptible to oxidative addition by a palladium(0)
catalyst. This often translates to milder reaction conditions, lower catalyst loadings, and faster
reaction times compared to its chloro-analogue.[11]

Key Reactions:

e Suzuki-Miyaura Coupling: This reaction is a robust method for forming C-C bonds by
coupling the bromopyridine with a boronic acid or ester. It is widely used to introduce aryl,
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heteroaryl, or alkyl groups at the C-5 position.[12][13][14]

o Buchwald-Hartwig Amination: This powerful transformation enables the formation of C-N
bonds, allowing for the synthesis of more complex di- and tri-substituted amines by coupling
with primary or secondary amines.[15][16][17]

e Sonogashira Coupling: Used to install alkyne moieties, forming a C-C triple bond, which can
serve as a linchpin for further transformations like click chemistry or cyclization reactions.

The 2-Amino Group: A Versatile Nucleophile and
Precursor

The primary amino group at the C-2 position is nucleophilic and can participate in a range of
standard amine chemistries.

e Acylation and Sulfonylation: The amine readily reacts with acid chlorides, anhydrides, or
sulfonyl chlorides to form the corresponding amides or sulfonamides. This can be used as a
protecting strategy or to introduce new functional groups.[12]

o Diazotization (Sandmeyer-type Reactions): Treatment with nitrous acid (generated in situ
from NaNOz) can convert the amino group into a diazonium salt. This intermediate can then
be displaced by a variety of nucleophiles (e.g., halides, cyanide, hydroxyl), providing an
alternative route to functionalize the C-2 position.[18][19]

The 6-Methoxy Group: Modulator and Potential Leaving
Group

The methoxy group primarily acts as an electron-donating group, influencing the electron
density of the pyridine ring. This can affect the rate and regioselectivity of certain reactions.[3]
While generally stable, the C-O bond of methoxypyridines can be cleaved and substituted by
strong nucleophiles under specific, often forcing, conditions (e.g., using NaH and Lil), though
this is a less common pathway compared to reactions at the C-Br bond.[20][21]

Experimental Protocols: Self-Validating
Methodologies
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The following protocols are generalized from established procedures for structurally similar
substrates and serve as a robust starting point for optimization.[12][22]

Protocol 1: Suzuki-Miyaura C-C Coupling

This procedure outlines a typical setup for coupling 5-Bromo-6-methoxypyridin-2-amine with
an arylboronic acid.

Reagents & Equipment:

e 5-Bromo-6-methoxypyridin-2-amine (1.0 eq)

e Arylboronic acid (1.2 - 1.5 eq)

o Palladium catalyst (e.g., Pd(PPhs)4, 3-5 mol%)

e Base (e.g., K2COs or KsPOs4, 2.0-3.0 eq)

e Solvent system (e.g., 1,4-Dioxane/H20 4:1, or Toluene/H20)

e Schlenk flask or reaction vial, magnetic stirrer, condenser, inert atmosphere (Argon)
Procedure:

e To a dry Schlenk flask, add 5-Bromo-6-methoxypyridin-2-amine, the arylboronic acid, the
palladium catalyst, and the base.

o Evacuate and backfill the flask with argon three times to establish an inert atmosphere.
e Add the degassed solvent system via syringe.

e Heat the reaction mixture to 85-100 °C with vigorous stirring.

e Monitor the reaction progress by TLC or LC-MS (typically 4-16 hours).

o Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

» Wash the organic layer with water and brine, dry over anhydrous Na=SOa, filter, and
concentrate under reduced pressure.
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 Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig C-N Amination

This procedure details a general method for the amination of the C-Br bond. The choice of
ligand and base is critical and often requires screening for optimal results.

Reagents & Equipment:

5-Bromo-6-methoxypyridin-2-amine (1.0 eq)

e Amine (primary or secondary, 1.1 - 1.3 eq)

o Palladium pre-catalyst (e.g., Pdz(dba)s, 1-2 mol%)

e Phosphine Ligand (e.g., Xantphos, BINAP, 2-4 mol%)

e Base (e.g., NaOt-Bu or Cs2COs3, 1.4 - 2.0 eq)

e Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)

e Schlenk tube or glovebox, magnetic stirrer, inert atmosphere (Argon)

Procedure:

Inside a glovebox or under a strong flow of argon, add the palladium pre-catalyst, ligand, and
base to a dry Schlenk tube.

¢ Add 5-Bromo-6-methoxypyridin-2-amine and the anhydrous solvent.

e Add the amine coupling partner via syringe.

o Seal the tube and heat the mixture to 80-110 °C with vigorous stirring.

e Monitor the reaction progress by TLC or LC-MS.

» After completion, cool the reaction to room temperature and quench by adding saturated
agqueous NHaCI.
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o Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic
layers with brine, dry over NazSOa4, and concentrate.

 Purify the crude product by flash column chromatography.

Conclusion

5-Bromo-6-methoxypyridin-2-amine is a high-value, versatile building block for chemical
synthesis. Its reactivity is centered on the C-5 bromine, which is an excellent substrate for
palladium-catalyzed Suzuki and Buchwald-Hartwig cross-coupling reactions, enabling the facile
introduction of carbon and nitrogen substituents. The 2-amino group provides a secondary site
for modification or can be used to tune solubility and electronic properties. A comprehensive
understanding of its stability profile, coupled with robust, well-defined experimental protocols, is
essential for harnessing its full synthetic potential. By adhering to the principles of inert
handling and leveraging modern catalytic methods, researchers can effectively employ this
reagent to accelerate the discovery of novel chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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